molecular formula C14H28ClN3O B2726750 2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide CAS No. 2411268-21-6

2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide

Cat. No.: B2726750
CAS No.: 2411268-21-6
M. Wt: 289.85
InChI Key: CTYRAIVCEVKGKG-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a piperidine ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-chloropropionyl chloride with 4-(dimethylamino)piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to further reactions to introduce the propanamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides, amines, or thiols.

Scientific Research Applications

2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The piperidine ring and dimethylamino group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-Chloro-N,N-dimethylpyrimidine-4-amine

Uniqueness

Compared to similar compounds, 2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide is unique due to its specific structural features, such as the combination of a piperidine ring and a dimethylamino group

Properties

IUPAC Name

2-chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28ClN3O/c1-11(15)13(19)16-10-14(2,3)18-8-6-12(7-9-18)17(4)5/h11-12H,6-10H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYRAIVCEVKGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C)N1CCC(CC1)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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